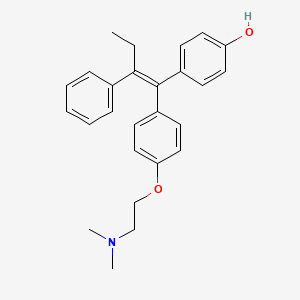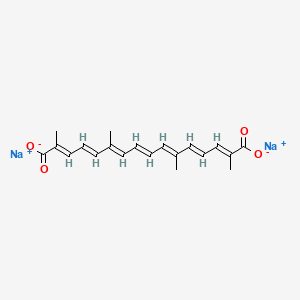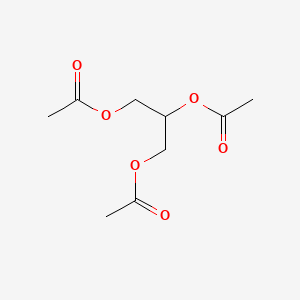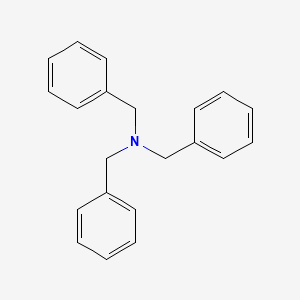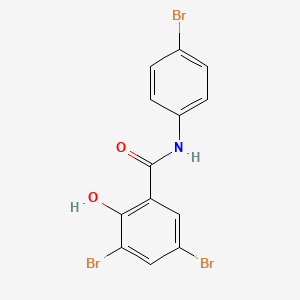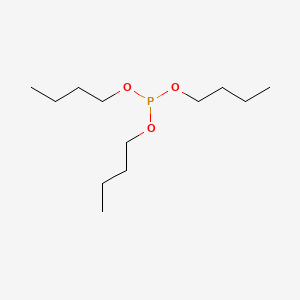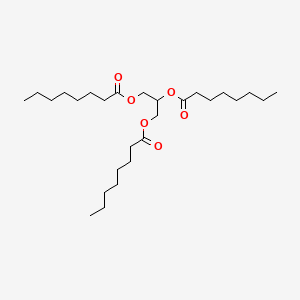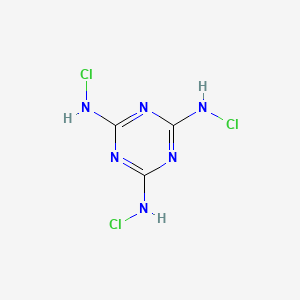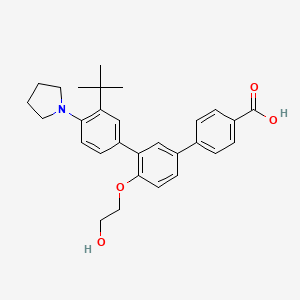
特鲁特班
描述
特鲁妥班是一种由赛维尔实验室开发的抗血小板药物。 它是一种选择性血栓烷前列腺素 (TP) 拮抗剂,是一种口服活性药物,目前正在临床开发中,用于预防急性血栓栓塞并发症的继发预防 。 该化合物以其阻断血栓烷诱导的血小板聚集和血管收缩的能力而闻名 .
科学研究应用
特鲁妥班在科学研究中有着广泛的应用:
化学: 它被用作研究血栓烷受体拮抗剂的模型化合物。
生物学: 研究表明特鲁妥班可以预防主动脉增生,并对纤维化过程有益.
作用机制
特鲁妥班通过选择性拮抗血栓烷受体发挥作用。 这种作用阻断了血栓烷诱导的血小板聚集和血管收缩,从而改善了血流并降低了血栓栓塞事件的风险 。 涉及的分子靶点和途径包括血栓烷 A2 受体和相关的信号通路 .
生化分析
Biochemical Properties
Terutroban plays a significant role in biochemical reactions, particularly those involving thromboxane/prostaglandin endoperoxide receptors . It interacts with these receptors, blocking the downstream consequences of their activation .
Cellular Effects
Terutroban has a profound impact on various types of cells and cellular processes. It improves endothelial-dependent vasodilation, reduces inflammation, attenuates oxidative stress, and exerts antifibrotic effects . These influences significantly alter cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Terutroban involves its binding interactions with thromboxane/prostaglandin endoperoxide receptors . By acting as an antagonist, it prevents the activation of these receptors, thereby inhibiting the conversion of prostaglandin H2 to thromboxane A2 . This results in changes in gene expression and enzyme activity .
Metabolic Pathways
Terutroban is involved in the metabolic pathway of thromboxane A2 synthesis. It interacts with thromboxane/prostaglandin endoperoxide receptors, preventing the conversion of prostaglandin H2 to thromboxane A2 .
准备方法
特鲁妥班的合成涉及几个关键反应,包括克莱森重排、傅里德尔-克莱夫茨酰化和赫克偶联 。这些反应对于形成特鲁妥班的复杂分子结构至关重要。 工业生产方法通常遵循这些合成路线,以确保化合物的纯度和效力 .
化学反应分析
特鲁妥班会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用高锰酸钾或三氧化铬等试剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用氢化铝锂或硼氢化钠等试剂。
取代: 该反应涉及用另一种原子或原子团替换一个原子或原子团,通常使用卤素或亲核试剂等试剂。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
特鲁妥班与其他血栓烷受体拮抗剂相比具有独特之处,因为它具有特异性选择性和口服活性。类似的化合物包括:
阿司匹林: 一种广为人知的抗血小板药物,可抑制环氧合酶,减少血栓烷的生成.
氯吡格雷: 另一种抗血小板药物,可抑制血小板上的 P2Y12 受体,防止聚集.
替格瑞洛: 与氯吡格雷类似,它抑制 P2Y12 受体,但起效更快.
特鲁妥班对血栓烷受体的独特选择性以及它对内皮功能和纤维化过程的有益影响使其成为抗血小板治疗领域的一种很有前途的化合物 .
属性
IUPAC Name |
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEOXFSBSQIWSY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870091 | |
| Record name | Terutroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165538-40-9 | |
| Record name | Terutroban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165538-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terutroban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165538409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terutroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERUTROBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6WX9391D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Terutroban?
A1: Terutroban functions as a selective antagonist of thromboxane prostaglandin (TP) receptors. [, , ] This means it binds to these receptors and blocks the actions of their agonists, primarily thromboxane A2 (TxA2). [, , ]
Q2: What are the downstream effects of Terutroban's antagonism of TP receptors?
A2: By blocking TP receptors, Terutroban inhibits:
- Platelet Aggregation: TxA2 is a potent inducer of platelet aggregation, a key process in thrombosis. [, , ]
- Vasoconstriction: TxA2 also promotes vasoconstriction, narrowing blood vessels. [, , ] Terutroban's antagonism counteracts this effect, potentially improving blood flow.
- Vascular Inflammation and Proliferation: TP receptor activation contributes to inflammation and the proliferation of vascular cells, factors implicated in atherosclerosis development. [, , ] Terutroban's action may therefore have anti-atherosclerotic effects.
Q3: Does Terutroban affect endothelial function?
A3: Yes, research suggests that Terutroban improves endothelial function. [, , ] Studies show it can increase survival in stroke-prone rats by preserving endothelial function and endothelial nitric oxide synthase (eNOS) expression. [] In humans with carotid atherosclerosis, Terutroban improved endothelium-dependent vasodilatation. []
Q4: Does Terutroban affect other ligands of TP receptors besides TxA2?
A4: Yes, Terutroban blocks the effects of all TP agonists, not just TxA2. [] This includes prostaglandin endoperoxides (PGG2-PGH2) and isoprostanes. [] Isoprostanes are formed under conditions of oxidative stress and also contribute to platelet aggregation and vasoconstriction. []
Q5: What is the molecular formula and weight of Terutroban sodium salt?
A5: The molecular formula of Terutroban sodium salt is C22H25NNaO3S, and its molecular weight is 406.5 g/mol. This information can be found in publicly available chemical databases.
Q6: Is there information available on the spectroscopic data for Terutroban?
A6: While the provided articles do not detail specific spectroscopic data, it is standard practice to characterize new chemical entities using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Publicly available resources like chemical databases may contain this information.
Q7: Are there studies exploring the stability of different Terutroban forms?
A7: Yes, research has investigated the stability of Terutroban sodium salt hydrate. [] Findings indicate that the dihydrate form demonstrates notable stability under fluctuating temperature and relative humidity conditions, surpassing the stability of the anhydrous form. []
Q8: Does Terutroban possess catalytic properties?
A8: No, Terutroban is a receptor antagonist and does not exhibit catalytic activity. Its mechanism of action involves binding to TP receptors and blocking their activation by agonists, rather than catalyzing chemical reactions.
Q9: Has computational chemistry been employed in Terutroban research?
A9: While not explicitly detailed in the provided articles, computational methods are often employed in drug discovery. Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be valuable for understanding Terutroban's interactions with TP receptors and guiding the development of more potent or selective analogs.
Q10: Are there studies exploring the structure-activity relationships of Terutroban?
A10: While the provided articles don't delve into specific SAR studies, such investigations are crucial during drug development. By synthesizing and evaluating analogs with structural modifications, researchers can identify the pharmacophore – the essential structural elements responsible for Terutroban's activity and selectivity for TP receptors. This information can guide the design of improved analogs with enhanced potency, selectivity, or pharmacokinetic properties.
Q11: What is the pharmacokinetic profile of Terutroban?
A12: While specific details regarding absorption, distribution, metabolism, and excretion (ADME) are not extensively discussed, it is known that Terutroban is orally active and has a long duration of action. [] Research shows that it effectively inhibits platelet aggregation induced by a TP receptor agonist 24 hours after oral administration in patients with peripheral artery disease. []
Q12: What is the relationship between Terutroban dose and its effect on endothelial function?
A13: A study on patients with carotid atherosclerosis taking aspirin found that three doses of Terutroban (2.5, 5, and 10 mg) all significantly improved flow-mediated vasodilatation, a measure of endothelial function, both acutely and after 15 days of treatment. [] This suggests a dose-dependent improvement in endothelial function with Terutroban.
Q13: What in vivo models have been used to study Terutroban's effects?
A13: Several animal models have been employed:
- Spontaneously hypertensive stroke-prone rats (SHRSP): This model mimics human hypertension and stroke. Terutroban increased survival rates in these rats, delayed brain lesion occurrence, and prevented the accumulation of urinary markers of systemic inflammation. []
- Cirrhotic rats (CCl4 and BDL models): These models are used to study portal hypertension. Terutroban decreased portal pressure in both models, suggesting a reduction in hepatic vascular resistance. []
- Diabetic rats: Terutroban showed beneficial effects on retinal vascularity in diabetic rats. []
- ApoE*3Leiden mice: This is a model of atherosclerosis. Terutroban prevented the negative effects of rofecoxib on cardiac function after ischemia-reperfusion injury. []
Q14: What were the outcomes of the PERFORM clinical trial?
A15: The PERFORM study (Prevention of Cerebrovascular and Cardiovascular Events of Ischemic Origin with Terutroban in Patients with a History of Ischemic Stroke or Transient Ischemic Attack) was a large international trial comparing Terutroban to Aspirin in preventing recurrent stroke. [, , , ] Unfortunately, the study found Terutroban to be not superior to aspirin for this indication. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


